(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound that features a thiazole ring, a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect various biochemical pathways, leading to their broad pharmacological spectrum .
Pharmacokinetics
The pharmacokinetic properties of 2-aminothiazole derivatives are generally favorable, contributing to their broad pharmacological spectrum .
Result of Action
It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the enone moiety. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps like recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common feature in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.
Thiazole-based drugs: Examples include dasatinib and alpelisib, which are used in cancer treatment.
Uniqueness
What sets (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid apart is its specific combination of the thiazole ring and the enone moiety. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOOXGFEUZCOH-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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